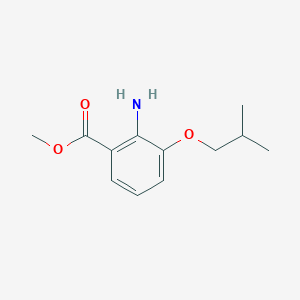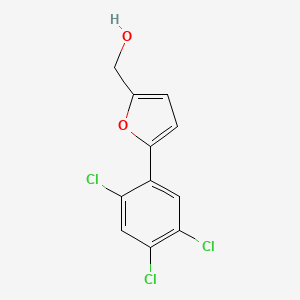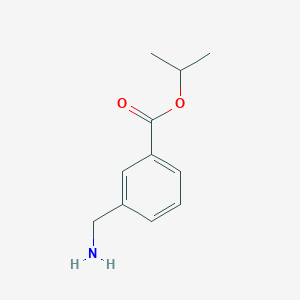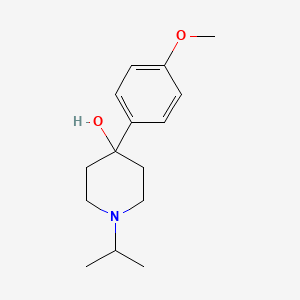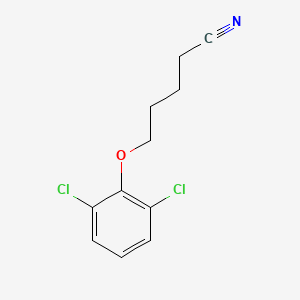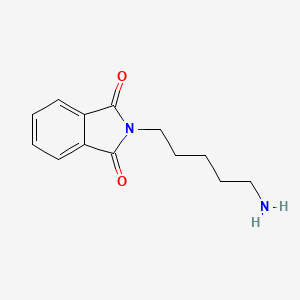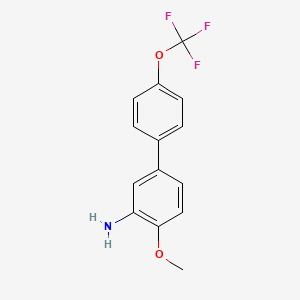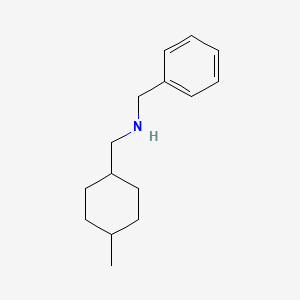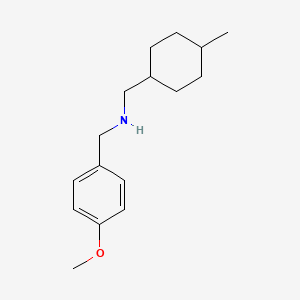![molecular formula C12H11FN2 B7867177 [4-(5-Fluoropyridin-3-yl)phenyl]methanamine](/img/structure/B7867177.png)
[4-(5-Fluoropyridin-3-yl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(5-Fluoropyridin-3-yl)phenyl]methanamine: is an organic compound that features a fluorinated pyridine ring attached to a phenylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the nucleophilic substitution of a halogenated pyridine derivative with a fluorinating agent such as potassium fluoride (KF) under basic conditions . The resulting fluoropyridine can then be coupled with a phenylmethanamine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .
Industrial Production Methods: Industrial production of [4-(5-Fluoropyridin-3-yl)phenyl]methanamine may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding imines or nitriles.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Biology:
Biochemical Probes: The compound can be used as a probe to study biological processes involving pyridine-containing molecules.
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine:
Pharmaceuticals: The compound can be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry:
Agrochemicals: It can be used in the development of new agrochemicals with improved efficacy and environmental profiles.
Mechanism of Action
The mechanism of action of [4-(5-Fluoropyridin-3-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The phenylmethanamine group can further modulate the compound’s activity by influencing its electronic and steric properties.
Comparison with Similar Compounds
[5-Fluoropyridin-3-yl]methanamine: A similar compound with a fluorine atom at the same position but lacking the phenyl group.
[4-(5-Fluoropyridin-3-yl)phenyl]methanol: A related compound where the amine group is replaced with a hydroxyl group.
Uniqueness:
Enhanced Binding Affinity: The presence of both the fluorine atom and the phenylmethanamine group can enhance the compound’s binding affinity to specific targets.
Versatility: The compound’s unique structure allows it to participate in a wide range of chemical reactions and applications, making it a versatile tool in scientific research and industrial applications.
Properties
IUPAC Name |
[4-(5-fluoropyridin-3-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-12-5-11(7-15-8-12)10-3-1-9(6-14)2-4-10/h1-5,7-8H,6,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKJBPGDXFAQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
